molecular formula C10H14O3S B11887855 Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate

Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate

Cat. No.: B11887855
M. Wt: 214.28 g/mol
InChI Key: PKTIIFBXFGLNPY-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-5-thiaspiro[34]octane-6-carboxylate is a chemical compound with a unique spiro structure It is characterized by the presence of a thiaspiro ring, which is a sulfur-containing spiro compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate typically involves the reaction of a suitable thioester with an appropriate ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spiro ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of secondary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate
  • Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate

Uniqueness

Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate is unique due to its specific thiaspiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C10H14O3S/c1-2-13-9(12)8-7(11)6-10(14-8)4-3-5-10/h8H,2-6H2,1H3

InChI Key

PKTIIFBXFGLNPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)CC2(S1)CCC2

Origin of Product

United States

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